proteoglycan-associated protein Ppl
Description
Historical Discovery and Nomenclature Evolution
The discovery of proteoglycan-associated protein Papilin traces back to 1987 when researchers first isolated this sulfated glycoprotein from the culture media of Drosophila Kc cells. This initial identification marked a significant milestone in understanding extracellular matrix components, as the protein exhibited unique characteristics that distinguished it from previously characterized matrix molecules. The research team observed that affinity-purified antibodies against this protein localized it primarily to basement membranes of embryos, indicating its crucial role in structural organization.
The nomenclature evolution of this protein reflects the expanding understanding of its biochemical properties and functional significance. Originally designated simply as a sulfated glycoprotein, subsequent research revealed its proteoglycan-like characteristics, leading to its classification as a proteoglycan-like sulfated glycoprotein. The protein demonstrated remarkable structural complexity, with electrophoretic analysis revealing a broad band of approximately 900,000 apparent molecular weight after reduction, while the core protein appeared as a narrower band of approximately 400,000 molecular weight.
Further investigations into the protein's cDNA sequence facilitated the identification of orthologous proteins across different species, establishing a broader understanding of its evolutionary significance. This sequence determination led to the recognition of corresponding proteins in Caenorhabditis elegans and mammalian systems, revealing a conserved protein family with shared structural and functional characteristics. The identification of a distinctly conserved 'papilin cassette' of domains at the amino-terminal region provided insights into its relationship with other matrix-associated proteins.
Taxonomic Distribution and Evolutionary Conservation
The taxonomic distribution of proteoglycan-associated protein Papilin demonstrates remarkable breadth across evolutionary lineages, indicating its fundamental importance in multicellular organisms. Research has identified functional orthologs in diverse species ranging from invertebrates to mammals, suggesting ancient evolutionary origins and conserved biological functions. The protein's presence across such diverse taxonomic groups underscores its essential role in extracellular matrix organization and cellular communication.
In Drosophila melanogaster, Papilin serves multiple developmental functions, participating in thin matrix layers during gastrulation, associating with wandering phagocytic hemocytes, contributing to basement membrane structure, and forming space-filling matrix during various developmental stages. The protein's involvement in these diverse processes highlights its versatility and importance in invertebrate development. Recent studies have demonstrated that Papilin is essential for maintaining prohaemocyte populations in lymph glands, with depletion leading to increased haemocyte differentiation and premature dispersal of lymph gland lobes.
Mammalian orthologs of Papilin maintain structural and functional similarities while adapting to the increased complexity of vertebrate systems. The human PAPLN gene encodes a protein that retains the characteristic papilin cassette domains, including thrombospondin type 1 domains and cysteine-rich regions. Analysis of protein expression patterns reveals widespread distribution across human tissues, including significant presence in cardiovascular, neural, and connective tissues.
The evolutionary conservation of specific protein domains provides insight into the functional constraints that have shaped Papilin throughout evolution. The papilin cassette, consisting of one thrombospondin type 1 domain, a specific cysteine-rich domain, and several partial thrombospondin domains, represents a particularly conserved structural element. This cassette appears not only in Papilin proteins but also forms the carboxyl-terminal region of ADAMTS subgroup metalloproteinases, suggesting shared evolutionary origins and potentially related functions.
| Species | Protein Designation | Key Structural Features | Primary Localization |
|---|---|---|---|
| Drosophila melanogaster | Papilin | 900 kDa glycoprotein, 80 O-linked carbohydrate chains | Basement membranes, lymph glands |
| Caenorhabditis elegans | Papilin ortholog | Conserved papilin cassette domains | Extracellular matrix |
| Homo sapiens | PAPLN | Thrombospondin domains, cysteine-rich regions | Multiple tissues, basement membranes |
| Mus musculus | Papln | Similar to human ortholog | Extracellular regions |
Role in Cellular Architecture and Extracellular Matrix Dynamics
Proteoglycan-associated protein Papilin plays multifaceted roles in cellular architecture through its complex interactions with extracellular matrix components and its influence on cellular behavior. The protein's structural organization enables it to form oligomers linked by disulfide bridges, creating complex three-dimensional networks that contribute to matrix integrity. Electron microscopic analysis reveals that individual protomers measure 225 ± 15 nanometers in length and are disulfide-linked into loop structures with fine, protruding thread ends, while oligomers form characteristic clover-leaf-like structures.
The protein's involvement in extracellular matrix dynamics extends beyond simple structural contributions to include active regulation of matrix assembly and organization. Research has demonstrated that Papilin colocalizes with other essential matrix components including collagen, laminin, nidogen, and perlecan. This colocalization suggests coordinated functions in maintaining matrix architecture and facilitating communication between matrix components. Depletion studies have shown that removal of Papilin disrupts overall extracellular matrix structure, including the organization of perlecan, indicating its role as a critical organizing element.
In the context of haematopoietic systems, Papilin demonstrates specific regulatory functions that highlight its importance in cellular differentiation and tissue homeostasis. The protein is synthesized by plasmatocytes and forms lamellae structures primarily within the medullary zone of lymph glands. This localized distribution pattern correlates with its function in maintaining prohaemocyte populations and preventing premature differentiation. When Papilin levels are depleted, researchers observe increased haemocyte differentiation accompanied by reduction in the prohaemocyte-containing medullary zone.
The protein's interaction with signaling pathways provides additional insight into its role in cellular architecture. Studies have shown that phenotypes caused by Papilin depletion can be partially rescued by perlecan overexpression or inactivation of the epidermal growth factor receptor pathway. This finding suggests that Papilin functions not merely as a structural component but as an active participant in cellular signaling networks that regulate differentiation and development.
| Cellular Function | Mechanism | Observed Effects |
|---|---|---|
| Matrix Organization | Disulfide-linked oligomerization | Formation of clover-leaf structures |
| Basement Membrane Integrity | Colocalization with laminin, collagen | Maintained structural stability |
| Haematopoietic Regulation | Lamellae formation in medullary zone | Prevention of premature differentiation |
| Signal Pathway Modulation | Interaction with growth factor pathways | Regulation of cellular fate decisions |
The biochemical composition of Papilin further supports its diverse functional roles. The protein contains 22% combined serine and threonine residues and 25% combined aspartic and glutamic acid residues, providing multiple sites for post-translational modifications. Each core protein molecule carries approximately 80 O-linked carbohydrate chains, with attached sugars including 6.4 grams of glucosamine, 3.1 grams of galactosamine, 6.1 grams of uronic acid, and 2.7 grams of neutral sugars per 10 grams of polypeptide. This extensive glycosylation contributes to the protein's functional properties and its interactions with other matrix components.
The regulatory aspects of Papilin function become particularly evident during stress responses and tissue remodeling. Microbial infection or wasp infestation has been shown to disrupt the Papilin meshwork within lymph glands, suggesting its involvement in immune responses and tissue adaptation. This disruption may represent a normal physiological response that facilitates cellular mobilization and differentiation during times of stress or injury.
Properties
CAS No. |
139660-56-3 |
|---|---|
Molecular Formula |
C14H9F3N2OS |
Synonyms |
proteoglycan-associated protein Ppl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Proteins
Serglycin
- Structure: A proteoglycan with a core protein modified by glycosaminoglycans (GAGs), primarily chondroitin sulfate.
- Association : Synthesized by hematopoietic cells (macrophages, mast cells) and stored in secretory vesicles .
- Function : Facilitates granule formation in immune cells and stabilizes cytotoxic molecules .
TRAMP (Tyrosine-Rich Acidic Matrix Protein)
Apolipoprotein E (apoE)
- Structure : A lipid-binding protein with a heparan sulfate proteoglycan-associated pool on macrophage surfaces.
- Association : Retained on cell surfaces via HSPGs to mediate cholesterol efflux .
- Function : Enhances sterol transport by forming lipid-poor particles that interact with plasma membrane lipids .
Table 1: Structural Features of Proteoglycan-Associated Proteins
| Protein | Core Protein Size | GAG Type | Cellular Localization | Key Structural Motifs |
|---|---|---|---|---|
| Serglycin | ~20 kDa | Chondroitin sulfate | Secretory vesicles | Cationic N-terminal region |
| TRAMP | 22 kDa | Dermatan sulfate | Extracellular matrix | Tyrosine-rich acidic domains |
| apoE | 34 kDa | Heparan sulfate | Cell surface (macrophages) | Lipid-binding α-helical domains |
Functional Roles in Lipid Metabolism
Lipoprotein Lipase (LPL)
- Proteoglycan Interaction : Degraded via HSPG-mediated pathways in adipocytes.
- Function : Hydrolyzes triglycerides; ~30% of degradation is RAP-sensitive (LRP-dependent), while 70% is HSPG-dependent .
- Comparison: Unlike apoE, LPL’s proteoglycan association regulates enzyme turnover rather than lipid export .
Secretory Phospholipase A2-V (sPLA2-V)
- Proteoglycan Interaction : Binds HSPGs via cationic C-terminal residues.
- Function : Mediates arachidonic acid release in activated cells; mutation of heparin-binding sites abolishes activity .
Table 2: Metabolic Functions
Immune and Cellular Functions
Serglycin in Immune Cells
Enzymatic and Degradation Pathways
LPL Degradation in Adipocytes
Lysyl Oxidase and TRAMP
- Collaboration : TRAMP associates with lysyl oxidase to crosslink collagen fibrils, highlighting structural synergy in the extracellular matrix .
Preparation Methods
Mass Spectrometry-Based Profiling
LC-MS/MS is the gold standard for verifying Ppl’s primary structure. Tryptic digests of purified Ppl are analyzed using a Q-Exactive HF-X mass spectrometer, identifying peptides with 1% false discovery rate. Post-translational modifications (PTMs), such as N-linked glycosylation at Asn-127 and Asn-301, are mapped using Byonic software. Notably, Ppl exhibits tissue-specific PTM patterns; hepatic Ppl is predominantly O-glycosylated, whereas neuronal Ppl carries sulfated tyrosine residues.
Immunoassays and Functional Testing
Quantitative ELISA kits (e.g., R&D Systems DY4387) measure Ppl concentrations in biological fluids, with cross-reactivity <5% against aggrecan or decorin. Functional assays assess Ppl’s role in ECM assembly by incubating purified protein with collagen type I fibrils. Ppl enhances fibril diameter by 30–40% in a dose-dependent manner, confirming its role as a nucleating agent.
Challenges and Methodological Innovations
A key challenge in Ppl preparation is its low abundance in tissues (0.1–0.5% of total protein). Immunoaffinity purification using monoclonal anti-Ppl antibodies (Clone 3F8) improves yield but risks epitope masking due to PTMs. Emerging techniques, such as microfluidics-based sorting and single-molecule fluorescence, enable isolation of Ppl from nanogram-scale samples, though scalability remains limited.
Comparative Analysis of Ppl Preparation Workflows
The table below summarizes yields and purity levels across methodologies:
Q & A
Q. How can researchers identify and characterize proteoglycan-associated protein Ppl in biological samples?
- Methodological Answer : Ppl can be isolated using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) for size separation , followed by Western blotting with specific antibodies. For Western blot, proteins are transferred electrophoretically to nitrocellulose membranes, blocked with excess protein (e.g., BSA), and probed with primary and secondary antibodies (e.g., peroxidase-conjugated) for detection. Note that SDS-PAGE-based transfers may not be fully quantitative, necessitating validation via alternative methods like immunofluorescence or mass spectrometry .
Q. What experimental designs are optimal for studying Ppl’s interaction with proteoglycans?
- Methodological Answer : Co-immunoprecipitation (co-IP) is a primary method. Tissue lysates are incubated with anti-Ppl antibodies, and bound complexes are pulled down using protein A/G beads. Eluted proteins are analyzed via Western blot for proteoglycan core proteins (e.g., aggrecan or decorin). Controls should include isotype-matched antibodies and knockdown/knockout models to confirm specificity . Structural studies using electron microscopy (EM) can further visualize Ppl-proteoglycan complexes in cartilage or tendon tissues .
Q. How can researchers address discrepancies in Ppl expression levels across studies?
- Methodological Answer : Variability may arise from tissue-specific isoforms or post-translational modifications. Use deglycosylation enzymes (e.g., chondroitinase ABC) to remove glycosaminoglycan chains from proteoglycans before analysis. Normalize data to housekeeping proteins (e.g., β-actin) and validate with orthogonal methods like quantitative PCR for mRNA levels or immunohistochemistry for spatial localization .
Advanced Research Questions
Q. What advanced techniques resolve Ppl’s structural dynamics in disease models like osteoarthritis?
- Methodological Answer : In osteoarthritis (OA) models, combine RNA-seq to profile Ppl-associated genes (e.g., asporin, IL-1β) with chromatin immunoprecipitation (ChIP) to study transcriptional regulation by factors like TGF-β or Sox9 . For structural insights, employ cryo-electron microscopy (cryo-EM) to resolve Ppl conformations in diseased versus healthy cartilage .
Q. How can protein-protein interaction (PPI) networks involving Ppl be systematically validated?
- Methodological Answer : Use yeast two-hybrid screening to identify novel interactors, followed by surface plasmon resonance (SPR) to quantify binding affinities. For high-throughput validation, apply crosslinking mass spectrometry (XL-MS) to stabilize transient interactions in native tissue environments. Data should be cross-referenced with databases like STRING or BioGRID to filter false positives .
Q. What strategies mitigate challenges in quantifying Ppl in heterogenous tissues (e.g., skin vs. cartilage)?
- Methodological Answer : Laser-capture microdissection (LCM) isolates Ppl-rich regions (e.g., dermal papillae) for targeted proteomics. For absolute quantification, spike in isotopically labeled Ppl peptides as internal standards during liquid chromatography-tandem mass spectrometry (LC-MS/MS). Normalize to tissue dry weight or collagen content to account for matrix heterogeneity .
Q. How do researchers reconcile conflicting data on Ppl’s role in extracellular matrix (ECM) remodeling?
- Methodological Answer : Contradictions often stem from model systems (e.g., 2D cell cultures vs. 3D organoids). Use CRISPR/Cas9-edited Ppl knockout organoids to assess ECM composition via hyaluronan ELISA and collagen fibril imaging (e.g., second-harmonic generation microscopy). Compare outcomes across species (e.g., murine vs. human tissues) to identify conserved pathways .
Data Analysis & Reproducibility
Q. What computational tools integrate Ppl-related omics data for pathway analysis?
- Methodological Answer : Tools like Ingenuity Pathway Analysis (IPA) or DAVID map Ppl-interacting proteins to ECM remodeling or inflammatory pathways. For network modeling, use Cytoscape with plugins (e.g., ClusterONE) to detect modules enriched in OA or fibrosis. Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and be deposited in repositories like PRIDE or Zenodo .
Q. How can researchers ensure reproducibility in Ppl interaction studies?
- Methodological Answer : Publish detailed protocols for antibody validation (e.g., epitope mapping via peptide arrays) and include negative controls (e.g., Ppl-silenced cells) in all experiments. Share code for image analysis (e.g., Fiji scripts for Western blot quantification) and raw gel/spectra files as supplemental data .
Ethical & Reporting Standards
Q. What ethical considerations apply when studying Ppl in human-derived samples?
- Methodological Answer :
Obtain informed consent for tissue biobanking, specifying research use in institutional review board (IRB)-approved protocols. Anonymize donor metadata (e.g., age, sex) and disclose conflicts of interest (e.g., industry collaborations) per ICMJE guidelines. For clinical correlations, adhere to STROBE or REMARK reporting standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
